1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-

Forced degradation Stability-indicating HPLC Pharmaceutical impurity profiling

1H-Indole-5-propanol, β-amino-3-(2-(dimethylamino)ethyl)-, (βS)- (CAS 139264-69-0), most commonly referred to as Decarbonyl Zolmitriptan, Zolmitriptan EP Impurity F, or USP Zolmitriptan Related Compound B, is a chiral indole derivative belonging to the triptan class of serotonin (5-HT₁B/₁D) receptor agonists. It constitutes the ring-opened amino alcohol analog of the anti-migraine drug Zolmitriptan, from which it is formally derived by hydrolytic loss of the oxazolidinone carbonyl group.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
CAS No. 139264-69-0
Cat. No. B607034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
CAS139264-69-0
SynonymsDecarbonyl zolmitriptan;  Zolmitriptan related compound B;  Zolmitriptan related compound B RS [USP];  UNII-H8D1T877WE.
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N
InChIInChI=1S/C15H23N3O/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3/t13-/m0/s1
InChIKeyXYSYRJCYRKMOFP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

139264-69-0 (Decarbonyl Zolmitriptan): Pharmacopeial Reference Standard and Key Degradant for Zolmitriptan Quality Control


1H-Indole-5-propanol, β-amino-3-(2-(dimethylamino)ethyl)-, (βS)- (CAS 139264-69-0), most commonly referred to as Decarbonyl Zolmitriptan, Zolmitriptan EP Impurity F, or USP Zolmitriptan Related Compound B, is a chiral indole derivative belonging to the triptan class of serotonin (5-HT₁B/₁D) receptor agonists. It constitutes the ring-opened amino alcohol analog of the anti-migraine drug Zolmitriptan, from which it is formally derived by hydrolytic loss of the oxazolidinone carbonyl group . This compound is primarily supplied as a highly characterized reference standard (>98% purity) for impurity profiling, analytical method validation, and quality control release testing of Zolmitriptan active pharmaceutical ingredient (API) and finished dosage forms, in compliance with USP and EP monographs .

Stability-indicating alkaline degradant marker
Dual pharmacopeial designation (EP Impurity F / USP Related Compound B)
High-purity certified reference material for quantitative analysis

Why a Generic Tryptamine or Triptan Reference Standard Cannot Replace 139264-69-0 for Zolmitriptan Analysis


Substituting 139264-69-0 with a structurally distinct triptan impurity (e.g., Zolmitriptan R-Isomer, N-Desmethyl Zolmitriptan, or Zolmitriptan N-Oxide) is not analytically valid. Each pharmacopeial impurity exhibits a unique relative retention time (RRT) under compendial HPLC conditions; misidentification leads to inaccurate impurity profiling and potential batch rejection. Critically, 139264-69-0 is the primary hydrolytic degradant formed under alkaline stress—generated at approximately 15.25% in 4 days from Zolmitriptan—making it a mandatory system suitability and stability-indicating marker that no other impurity can surrogate [1]. Additionally, its molecular weight (261.36 g/mol vs. 287.36 g/mol for Zolmitriptan) provides independent mass spectrometric confirmation distinct from ring-intact analogs .

Retention Time Mismatch
The unique RRT of the alkaline degradant cannot be replicated by any other triptan impurity, leading to misidentification in stability studies.
Mass Spectrometric Confusion
A distinct molecular mass separates 139264-69-0 from ring-intact analogs; a wrong MW standard yields erroneous LC-MS peak assignment.
Pharmacopeial Gap
Only 139264-69-0 carries the dual EP Impurity F / USP Related Compound B designation; substitutes lack one or both compendial identities, risking global filing rejection.

Quantitative Differentiation Evidence for 139264-69-0 (Decarbonyl Zolmitriptan) vs. Zolmitriptan and Related Impurities


HPLC Relative Retention Time (RRT) as the Definitive System Suitability Marker for Alkaline Degradation

In a validated stability-indicating HPLC method, Zolmitriptan degraded by 15.25% over 4 days under alkaline conditions, producing 139264-69-0 as the major degradant at RRT 0.51 relative to the Zolmitriptan parent peak. This RRT value is specific to the ring-opened amino alcohol structure and is distinct from all other known Zolmitriptan impurities (Impurity I, Impurity II) resolved in the same method [1]. Any other Zolmitriptan-related compound (e.g., N-Desmethyl Zolmitriptan, R-Isomer) co-elutes or elutes at a different RRT, precluding substitution.

Alkaline Degradation RRT
Head-to-head
RRT 0.51 vs parent; 15.25% degradation in 4 d
Definitive system suitability marker for stability-indicating HPLC
Validated isocratic method; Zorbax SB-C18 column
Forced degradation Stability-indicating HPLC Pharmaceutical impurity profiling

Molecular Weight Differentiation from Parent Drug Zolmitriptan and Ring-Intact Impurities

Decarbonyl Zolmitriptan (free base) has a molecular weight of 261.36 g/mol (C₁₅H₂₃N₃O), which is 26.00 Da lower than Zolmitriptan (287.36 g/mol, C₁₆H₂₁N₃O₂). This mass difference corresponds to the formal loss of CO from the oxazolidinone ring. Other common Zolmitriptan impurities such as the R-Isomer (CAS 139264-24-7, MW 287.36), N-Desmethyl Zolmitriptan (CAS 139264-35-0, MW 273.33), and Zolmitriptan N-Oxide (CAS 726134-79-8, MW 303.36) all retain molecular weights distinct from 261.36, providing unambiguous MS identification .

MW Differentiation
Class-level
Target 261.36 g/mol vs Zolmitriptan 287.36 (−26 Da)
Enables unambiguous mass-based identification in LC-MS
Theoretical exact mass; confirmed by reference characterization
Mass spectrometry confirmation Impurity identification LC-MS/MS

Pharmacopeial Designation as Both EP Impurity F and USP Related Compound B for Regulatory Submission Compliance

139264-69-0 is codified in two major pharmacopeias: European Pharmacopoeia (EP) Impurity F and United States Pharmacopeia (USP) Zolmitriptan Related Compound B. This dual designation is unique among Zolmitriptan impurities; for example, the R-Isomer is EP Impurity A but not USP Related Compound B, while N-Desmethyl Zolmitriptan (CAS 139264-35-0) is not listed as a USP compendial impurity standard [1][2]. Suppliers provide this compound with full characterization data (¹H-NMR, HPLC, MS, IR, TGA) compliant with regulatory guidelines for ANDA submissions [3].

Dual Pharmacopeial Designation
Reported
EP Impurity F + USP Related Compound B (unique dual status)
Streamlines global regulatory impurity control for ANDA filings
R-Isomer is EP only; N-Desmethyl lacks USP compendial listing
Pharmacopeial reference standard ANDA submission Regulatory impurity control

Verified Purity Specification >98% with ISO 17034 Certified Reference Material Availability for Quantitative Analysis

Commercial suppliers of 139264-69-0 provide the compound at >98% purity (HPLC) with full Certificate of Analysis, and select manufacturers (e.g., CATO) produce it under ISO 17034 accreditation as a certified reference material (CRM). In contrast, many Zolmitriptan impurity standards (e.g., Impurity 2 dimer, CAS 1350928-05-0) are typically offered at lower or unspecified purity and are not available as ISO 17034 CRMs [1][2]. The validated chiral HPLC method for Zolmitriptan impurity determination achieved baseline resolution (Rs > 3) between Zolmitriptan and its impurities including Imp-1, Imp-2, and Imp-3, confirming that high-purity 139264-69-0 is essential for accurate quantification [3].

Purity & CRM Certification
Specification review
>98% HPLC, ISO 17034 CRM available; Rs>3 resolution
Supports ICH Q3A-level quantitation with low measurement uncertainty
Multiple suppliers; chiral method validated per J Pharm Biomed Anal
Certified reference material ISO 17034 Quantitative impurity determination

High-Impact Application Scenarios for 139264-69-0 (Decarbonyl Zolmitriptan) in Pharmaceutical Development and QC


Stability-Indicating HPLC Method Validation for Zolmitriptan ANDA Submissions

During forced degradation studies per ICH Q1A(R2), Zolmitriptan API is subjected to alkaline hydrolysis, generating 139264-69-0 as the major degradant at RRT 0.51 with approximately 15.25% peak area after 4 days [1]. Analytical development laboratories must procure the USP/EP-designated reference standard to spike samples for system suitability, establish relative response factors, and validate method specificity. No other Zolmitriptan impurity standard produces this specific degradant peak, making 139264-69-0 irreplaceable for stability-indicating method validation.

LC-MS/MS Impurity Identification and Structural Confirmation in Drug Substance Batch Release

When an unknown peak at m/z 262 [M+H]⁺ is detected during Zolmitriptan batch analysis, the purified 139264-69-0 reference standard (MW 261.36) provides definitive retention time and mass spectral matching for identification. The −26 Da mass difference from Zolmitriptan (MW 287.36) allows unambiguous differentiation from other impurities such as N-Desmethyl Zolmitriptan (MW 273.33) or Zolmitriptan N-Oxide (MW 303.36) . Regulatory submissions require chromatographic and spectrometric evidence that the impurity is correctly identified as EP Impurity F before acceptance.

Dual Pharmacopeial Compliance for Global Generic Drug Filings

A generic manufacturer filing Zolmitriptan tablets in both the EU (EMA) and US (FDA) markets must demonstrate control of EP Impurity F and USP Related Compound B. Procuring the single compound 139264-69-0 satisfies both monographs simultaneously, eliminating the need for separate reference standards. The compound is supplied with full characterization data (¹H-NMR, HPLC, MS, IR, TGA) and CoA conforming to USP/EP guidelines, streamlining the ANDA Chemistry, Manufacturing, and Controls (CMC) module [2].

Quantitative Determination of the Alkaline Degradant at ICH Reporting Thresholds

ICH Q3A requires identification of any impurity present at ≥0.05% in the drug substance. Using the ISO 17034-certified reference material of 139264-69-0 at >98% purity, QC laboratories can prepare accurate calibration standards to quantify Impurity F at trace levels (LOQ ~0.03 µg/mL by HPLC) [1][3]. This level of analytical sensitivity and accuracy is unattainable with non-certified or lower-purity alternative impurity standards, which would risk failing regulatory review due to unacceptable measurement uncertainty.

Application
Selection Property
Validation Focus
Stability-indicating HPLC method validation for Zolmitriptan
Characteristic alkaline degradant marker
System suitability and forced degradation profiling
Impurity identification in LC-MS/MS batch release analysis
Unique molecular mass signature
Mass spectral matching and structural confirmation
Global pharmacopeial impurity control for generic filings
Dual EP/USP compendial designation
Single standard acceptance for EMA and FDA review
Trace-level quantitation of alkaline degradant at ICH thresholds
High-purity ISO 17034 certified reference material
Method sensitivity and measurement uncertainty control
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